

An In-depth Technical Guide to the Physical and Chemical Properties of Menisdaurilide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurilide is a naturally occurring butenolide that has garnered significant interest within the scientific community due to its intriguing biological activities, including its potential as an apoptosis-inducing agent. This technical guide provides a comprehensive overview of the physical and chemical properties of **Menisdaurilide**, detailed experimental protocols for its isolation and synthesis, and an exploration of its mechanism of action in inducing programmed cell death. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

Menisdaurilide, with the chemical name (6S,7aR)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, is a white crystalline powder.[1] Its fundamental physical and chemical characteristics are summarized in the table below.



Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₃	[1][2][3]
Molecular Weight	152.15 g/mol	[1][2][3][4][5]
CAS Number	67765-59-7	[1][2][3][4][5]
Appearance	Powder	[1]
Melting Point of (+)- Menisdaurilide p-nitrobenzoate	202-205 °C	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Spectral Data

The structural elucidation of **Menisdaurilide** has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for **Menisdaurilide** is not readily available in the public domain, the successful synthesis and characterization of **Menisdaurilide** and its derivatives confirm the use of ¹H and ¹³C NMR for structural verification.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of **Menisdaurilide** is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
- C=O stretching: A strong absorption peak around 1740-1760 cm⁻¹ corresponding to the lactone carbonyl group.



- C=C stretching: Peaks in the 1600-1680 cm⁻¹ region due to the double bonds in the ring structure.
- C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range for the C-O bonds of the ester and alcohol.

1.1.3. Mass Spectrometry (MS)

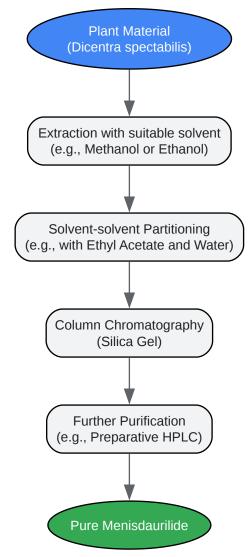
Electrospray ionization mass spectrometry (ESI-MS) would typically show a molecular ion peak [M+H]⁺ at m/z 153.05, corresponding to the protonated molecule.

Experimental Protocols Isolation of Menisdaurilide from Dicentra spectabilis

A rapid and direct protocol for the isolation of **Menisdaurilide** from the commercial specimens of Dicentra spectabilis (Bleeding Heart) has been described. The general workflow is as follows:

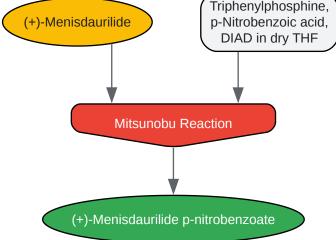


Isolation Workflow for Menisdaurilide





Synthesis of (+)-Menisdaurilide p-nitrobenzoate Triphenylphosphine, (+)-Menisdaurilide p-Nitrobenzoic acid,





Proposed Apoptotic Pathway of Menisdaurilide Binds to or activates Fas Receptor (CD95) Recruits & Activates Pro-Caspase-8 Cleavage Active Caspase-8 Activates Modulates Pro-Caspase-3 Bcl-2 Family Proteins Cleavage (e.g., Bax, Bcl-2) Active Caspase-3 Regulates Executes **Apoptosis**

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